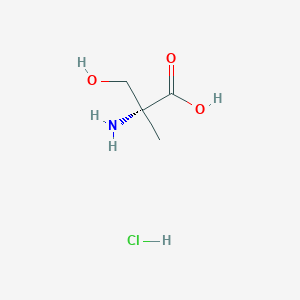
(R)-2-Amino-3-hydroxy-2-methylpropanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride: L-threonine hydrochloride , is an amino acid derivative. It contains a chiral center, making it exist in two enantiomeric forms: ®-threonine and (S)-threonine. In this case, we focus on the ®-enantiomer.
準備方法
Synthetic Routes::
Chemical Synthesis: ®-Threonine can be synthesized through chemical reactions. One common method involves the asymmetric reduction of a ketone precursor using chiral catalysts.
Biological Production: Fermentation processes using microorganisms (such as bacteria or yeast) can produce ®-threonine from simple precursors.
- The reduction step typically employs a chiral reducing agent (e.g., lithium aluminum hydride) under controlled conditions.
- Fermentation conditions include specific nutrient media and optimized pH and temperature.
- Industrial-scale production of ®-threonine involves large-scale fermentation using genetically modified microorganisms.
化学反応の分析
®-Threonine: participates in various chemical reactions:
Oxidation: It can undergo oxidative reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone group yields ®-threonine.
Substitution: Threonine can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride, hydrogen peroxide, and strong acids are used in these reactions.
Major Products: The major product is ®-threonine itself.
科学的研究の応用
®-Threonine: finds applications in:
Protein Synthesis: As an essential amino acid, it is crucial for protein biosynthesis.
Nutritional Supplements: It is used in dietary supplements and animal feed.
Pharmaceuticals: It may play a role in drug development due to its biological functions.
作用機序
Molecular Targets: Threonine is involved in protein synthesis, neurotransmitter production, and immune function.
Pathways: It participates in the mTOR (mammalian target of rapamycin) pathway, regulating cell growth and metabolism.
類似化合物との比較
Similar Compounds: Other amino acids, such as serine and valine, share structural similarities with threonine.
Uniqueness: Threonine’s chiral center and its role in protein synthesis distinguish it from other amino acids.
Remember that ®-threonine plays essential roles in both biological systems and industrial processes.
特性
分子式 |
C4H10ClNO3 |
|---|---|
分子量 |
155.58 g/mol |
IUPAC名 |
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H/t4-;/m1./s1 |
InChIキー |
GXSZHKBAXHJPPL-PGMHMLKASA-N |
異性体SMILES |
C[C@@](CO)(C(=O)O)N.Cl |
正規SMILES |
CC(CO)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


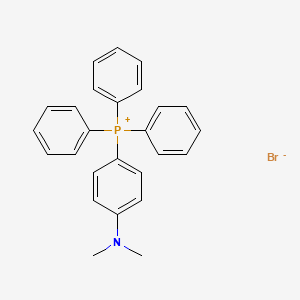
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
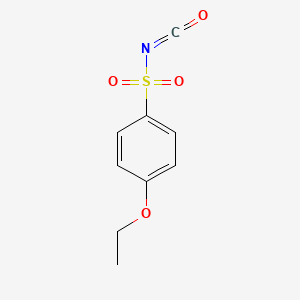
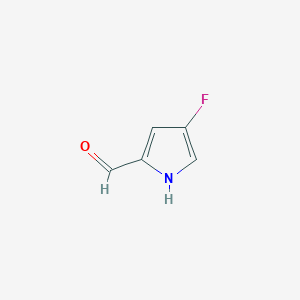
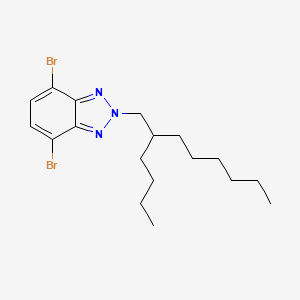


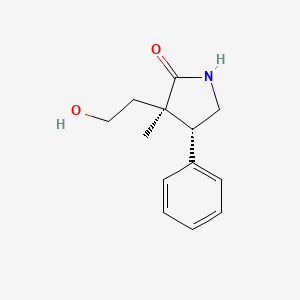
![(3S)-3-[2-(3-hydroxy-4-methoxyphenyl)ethylamino]-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13147390.png)
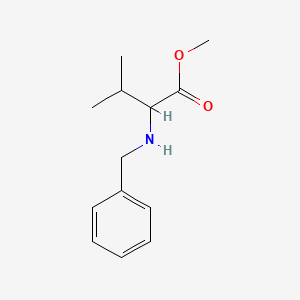
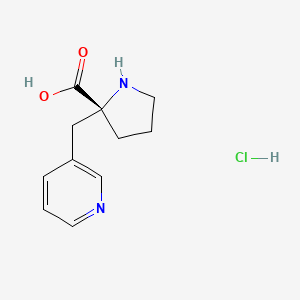
![N-[(E,2S,3S)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octanamide](/img/structure/B13147399.png)

![N-Phenyl-9,9'-spirobi[fluoren]-4-amine](/img/structure/B13147423.png)
